N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-13-8-10-14(11-9-13)16-12-26-20(21-16)22-19(23)15-6-5-7-17(24-2)18(15)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAAYMWWQJYUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the corresponding amine with an acyl chloride or anhydride under basic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of thiazolidines.
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds with potential biological activities.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity is influenced by substituents on both the thiazole ring and benzamide moiety. Below is a comparative analysis of key analogs:
Key Observations:
- Thiazole Substituents: 4-Ethylphenyl vs. However, steric bulk may reduce binding affinity in certain targets . 4-Nitrophenyl (): The nitro group introduces strong electron-withdrawing effects, likely altering electronic interactions with targets compared to ethyl or methyl groups .
- Benzamide Substituents: 2,3-Dimethoxy vs. 4-Chloro (5c): Halogenation enhances electrophilicity and receptor binding, as seen in anti-inflammatory activity .
Biological Activity
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the structure, synthesis, and biological properties of this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a thiazole ring substituted with an ethylphenyl group and a dimethoxybenzamide moiety. The synthesis typically involves the reaction of 4-(4-ethylphenyl)-1,3-thiazole with 2,3-dimethoxybenzoic acid derivatives under specific conditions to yield the desired product.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Lines Tested : Research has primarily focused on breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.4 | Caspase activation |
| A549 | 12.7 | Apoptosis induction |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Bacterial Strains : It demonstrated activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- In Vitro Studies : It inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to controls.
- Inflammatory Disease Model : Animal models of arthritis showed reduced swelling and pain upon administration of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
